4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one
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Overview
Description
4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one is a complex organic compound characterized by the presence of multiple bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one typically involves multi-step organic reactions. The process begins with the bromination and chlorination of precursor compounds under controlled conditions. The reaction conditions often include the use of solvents like acetone and toluene, and catalysts to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing advanced equipment to ensure precision and safety. Chromatographic techniques are employed to isolate and purify the final product, resulting in colorless crystals .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine and chlorine. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions may produce halogenated compounds .
Scientific Research Applications
4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including its effects on cellular processes.
Industry: Utilized as a flame retardant in various polymer materials due to its high bromine content.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. For instance, as a protein kinase CK2 inhibitor, it binds to the active site of the enzyme, inhibiting its activity and leading to the induction of apoptosis in cancer cells . The compound’s high lipophilicity enhances its ability to penetrate cellular membranes and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-1H-benzimidazole: Another brominated compound with similar structural features and biological activities.
4,5,6,7-Tetrabromo-2-methyl-1H-benzimidazole: A methylated analog with enhanced lipophilicity and proapoptotic properties.
1,3-Isobenzofurandione, 4,5,6,7-tetrabromo-: A related compound used as a flame retardant.
Uniqueness
4,5,6,7-Tetrabromo-3-[[2-methyl-3-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]amino]-1H-isoindol-1-one stands out due to its unique combination of bromine and chlorine atoms, which confer distinct chemical and biological properties. Its ability to inhibit protein kinase CK2 and induce apoptosis in cancer cells highlights its potential as a therapeutic agent .
Properties
CAS No. |
82457-15-6 |
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Molecular Formula |
C23H8Br4Cl4N4O2 |
Molecular Weight |
833.8 g/mol |
IUPAC Name |
4,5,6,7-tetrachloro-3-[2-methyl-3-[(4,5,6,7-tetrabromo-3-oxoisoindol-1-ylidene)amino]phenyl]iminoisoindol-1-one |
InChI |
InChI=1S/C23H8Br4Cl4N4O2/c1-5-6(32-20-8-9(22(36)34-20)13(25)15(27)14(26)12(8)24)3-2-4-7(5)33-21-10-11(23(37)35-21)17(29)19(31)18(30)16(10)28/h2-4H,1H3,(H,32,34,36)(H,33,35,37) |
InChI Key |
IICSZKNJENDEJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N=C2C3=C(C(=C(C(=C3Br)Br)Br)Br)C(=O)N2)N=C4C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)N4 |
Origin of Product |
United States |
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